molecular formula C20H22N2OS B5849023 N-[(cyclohexylamino)carbonothioyl]-4-biphenylcarboxamide

N-[(cyclohexylamino)carbonothioyl]-4-biphenylcarboxamide

Cat. No.: B5849023
M. Wt: 338.5 g/mol
InChI Key: GGSZEORHKOFQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(cyclohexylamino)carbonothioyl]-4-biphenylcarboxamide is a chemical compound with a complex structure that includes a cyclohexylamino group, a carbonothioyl group, and a biphenylcarboxamide group

Properties

IUPAC Name

N-(cyclohexylcarbamothioyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c23-19(22-20(24)21-18-9-5-2-6-10-18)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1,3-4,7-8,11-14,18H,2,5-6,9-10H2,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSZEORHKOFQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(cyclohexylamino)carbonothioyl]-4-biphenylcarboxamide typically involves the reaction of 4-biphenylcarboxylic acid with cyclohexylamine and carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Activation of 4-biphenylcarboxylic acid: This is often achieved by converting it into an acid chloride using reagents like thionyl chloride.

    Reaction with cyclohexylamine: The activated acid reacts with cyclohexylamine to form the intermediate amide.

    Introduction of the carbonothioyl group: This step involves the reaction of the intermediate amide with carbon disulfide to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under optimized conditions. The process may include steps such as:

    Purification: Using techniques like recrystallization or chromatography to purify the final product.

    Quality Control: Ensuring the product meets the required specifications through various analytical techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(cyclohexylamino)carbonothioyl]-4-biphenylcarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonothioyl group to a thiol group.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution reagents: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield sulfoxides or sulfones.

    Reduction: Can produce thiols.

    Substitution: Can result in a variety of substituted derivatives.

Scientific Research Applications

N-[(cyclohexylamino)carbonothioyl]-4-biphenylcarboxamide has several applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which N-[(cyclohexylamino)carbonothioyl]-4-biphenylcarboxamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors, modulating cellular responses.

    Pathways: The compound can influence various signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

N-[(cyclohexylamino)carbonothioyl]-4-biphenylcarboxamide can be compared with other similar compounds, such as:

    N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide: A similar compound with a cyclohexane ring instead of a biphenyl group.

    N-(cyclohexylcarbamothioyl)biphenyl-4-carboxamide: Another related compound with slight variations in its structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.